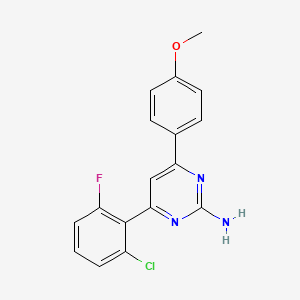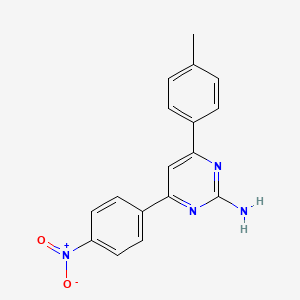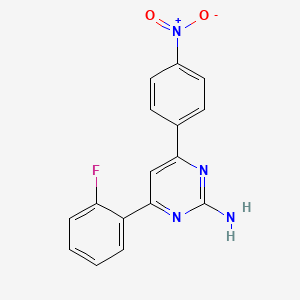
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that is widely used in scientific research due to its wide range of applications. It has been studied for its use in synthesis, as a drug, and as a biochemical reagent.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of various compounds. It has also been used as a building block for the synthesis of drugs and as a reagent in the synthesis of peptides and proteins. Additionally, 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in the synthesis of fluorescent probes for biological imaging and as a reagent for the synthesis of organic dyes.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles such as aryl halides and nitroaromatics in order to form covalent bonds. Additionally, it is believed that the compound can act as a Lewis acid, forming complexes with Lewis bases such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine are not well understood. However, it has been shown to interact with a number of enzymes, including cytochrome P450 enzymes, and has been shown to inhibit the activity of certain enzymes. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its wide range of applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins. Additionally, it can be used as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes.
The main limitation of using 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine in lab experiments is its potential toxicity. The compound is known to be toxic to humans and animals, and should be handled with caution. Additionally, it may react with other compounds in solution, which could lead to unexpected results.
Orientations Futures
Due to its wide range of applications, there are numerous future directions for research involving 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its use as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a reagent in the synthesis of peptides and proteins could yield valuable insights. Finally, research into its use as a building block for the synthesis of drugs and as a reagent for the synthesis of organic dyes could lead to new and improved applications.
Méthodes De Synthèse
The synthesis of 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can be achieved through a number of different methods. The most commonly used method is the Ullmann reaction, which involves the coupling of an aryl halide with a nitroaromatic compound in the presence of a copper-based catalyst. This reaction is relatively simple and efficient, and can be used to synthesize a wide range of compounds. Other methods for synthesizing 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine include the use of palladium-catalyzed cross-coupling reactions and the use of palladium-catalyzed amination reactions.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-12-3-1-2-11(8-12)15-9-14(19-16(18)20-15)10-4-6-13(7-5-10)21(22)23/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRNERPHZLOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)









